alpha-Tocopheryloxyacetic acid

HER2-positive breast cancer in vivo efficacy vitamin E analog comparison

Choose alpha-Tocopheryloxyacetic acid (α-TEA) for its unique non-hydrolyzable ether bond, conferring 52-h metabolic stability vs. rapidly degraded ester analogs like α-TOS. This structural advantage ensures sustained plasma levels and superior tumor suppression in HER2+ breast cancer models. α-TEA's dual mechanism—apoptosis plus autophagy—enhances CD8+ T cell cross-priming (6-fold T cell/Treg ratio increase), making it the definitive choice for immunogenic cell death and anti-metastasis research.

Molecular Formula C31H52O4
Molecular Weight 488.7 g/mol
CAS No. 261929-52-6
Cat. No. B1241260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Tocopheryloxyacetic acid
CAS261929-52-6
Synonyms2,5,7,8-tetramethyl-2R-(4R,8R,12-trimethyltridecyl)chroman-6-yloxy acetic acid
alpha-TEA cpd
alpha-tocopheryloxyacetic acid
Molecular FormulaC31H52O4
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OCC(=O)O)C
InChIInChI=1S/C31H52O4/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-18-31(8)19-17-27-26(7)29(34-20-28(32)33)24(5)25(6)30(27)35-31/h21-23H,9-20H2,1-8H3,(H,32,33)/t22-,23-,31-/m1/s1
InChIKeyLCFWOFKPFDWYLR-CEFNRUSXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Tocopheryloxyacetic Acid (CAS 261929-52-6): A Clinically Advanced Vitamin E Analog for Oncology and Immuno-Oncology Research


alpha-Tocopheryloxyacetic acid (α-TEA; CAS 261929-52-6) is a non-hydrolyzable ether derivative of vitamin E (α-tocopherol) and is classified as a semi-synthetic small molecule [1]. It is chemically distinguished by the replacement of the hydroxyl group on the chroman head with a carboxymethoxy group, which confers both stability and distinct biological activity [1]. α-TEA functions as a dual-mechanism agent: it acts as a direct pro-apoptotic and autophagy-stimulating agent against tumor cells while simultaneously activating an anti-tumor immune response [2]. It is currently in Phase I clinical development (NCT04120246, NCT02192346) for the treatment of HER2-positive metastatic breast cancer and advanced solid tumors [3]. The compound is available for research use as a free acid, but its advanced salt form, α-TEA lysine salt (α-TEA-LS), is the entity in clinical development [3].

Why alpha-Tocopheryloxyacetic Acid (α-TEA) Cannot Be Substituted by Generic Vitamin E Analogs Like α-Tocopheryl Succinate


Generic substitution of α-TEA with its closest structural and functional analog, α-tocopheryl succinate (α-TOS), is scientifically unsound. Both molecules are semi-synthetic derivatives of vitamin E that induce apoptosis, but their distinct chemical structures dictate dramatically different pharmacokinetic and pharmacodynamic profiles [1]. α-TOS is an ester, making it susceptible to rapid hydrolysis by ubiquitous esterases in plasma and the liver. In contrast, α-TEA is a non-hydrolyzable ether, which confers superior metabolic stability and extended half-life in vivo [1]. This fundamental difference translates directly to higher and more sustained plasma concentrations of the active molecule and superior anti-tumor efficacy in animal models [1]. Furthermore, α-TEA exhibits a unique dual mechanism of action, stimulating both apoptosis and tumor cell autophagy, which enhances antigen cross-presentation—a feature not documented for α-TOS or the parent vitamin [2]. Therefore, substituting α-TEA for α-TOS or other vitamin E analogs would compromise the intended pharmacokinetic stability, target engagement, and immunomodulatory properties essential for achieving the documented therapeutic outcomes.

Quantitative Differentiation of alpha-Tocopheryloxyacetic Acid: A Comparative Evidence Guide for Scientific Procurement


Direct Head-to-Head Comparison: α-TEA Demonstrates Superior In Vivo Tumor Suppression Over α-Tocopheryl Succinate (α-TOS)

In a head-to-head in vivo study using a transgenic mouse model of HER2-positive breast carcinoma, α-TEA demonstrated significantly greater tumor suppression compared to its closest analog, α-tocopheryl succinate (α-TOS) [1]. The superior anti-tumor effect of α-TEA in vivo is directly attributed to its longer persistence in mice, a result of its non-hydrolyzable ether linkage [1].

HER2-positive breast cancer in vivo efficacy vitamin E analog comparison

Quantitative Advantage: α-TEA's Non-Hydrolyzable Structure Confers a 52-Hour Half-Life in Preclinical Models

The pharmacokinetic profile of α-TEA is quantitatively superior to its ester-based analog, α-TOS, due to its resistance to plasma esterases. In a repeat-dose pharmacokinetic study in mice, orally administered α-TEA exhibited a half-life of 52 hours [1]. This extended half-life is a direct consequence of the non-hydrolyzable ether bond, which prevents rapid metabolic clearance seen with α-TOS [2].

pharmacokinetics drug stability in vivo half-life

In Vivo Efficacy Benchmark: Oral α-TEA Achieves 6-Fold Reduction in Tumor Size and 80% Reduction in Metastasis

In a clinically relevant spontaneous breast cancer model (MMTV-PyMT mouse), dietary administration of α-TEA resulted in a 6-fold reduction in the average cumulative tumor size and an 80% reduction in spontaneous metastases [1]. This study provides robust quantitative evidence of α-TEA's ability to control both primary tumor growth and metastatic spread.

metastatic breast cancer in vivo efficacy preclinical model

Quantified Immunomodulation: α-TEA Increases Intratumoral CD8⁺ T Cell to Treg Ratio by 6-Fold

α-TEA treatment significantly alters the tumor immune microenvironment by promoting a favorable effector T cell to regulatory T cell (Treg) ratio. In a mouse model of breast cancer, α-TEA treatment resulted in a 2-fold higher ratio of CD4⁺ T cells to Tregs and a 6-fold higher ratio of CD8⁺ T cells to Tregs compared to untreated controls [1].

tumor immunology T cell activation immuno-oncology

Clinical Advancement Status: α-TEA Lysine Salt is in Phase I Trials for Refractory HER2+ Breast Cancer at Doses up to 4.8 mg/kg

α-TEA, formulated as its lysine salt (α-TEA-LS) for improved oral bioavailability, is currently being evaluated in Phase I clinical trials. In one trial (NCT04120246), α-TEA is administered in combination with trastuzumab for the treatment of refractory, HER2-positive metastatic breast cancer, with dose escalation up to 4.8 mg/kg [1]. A separate Phase I trial in advanced solid tumors (NCT02192346) has also evaluated α-TEA at doses up to 4.8 mg/kg [2]. This clinical advancement is a key differentiator from other vitamin E analogs, which remain largely in preclinical development.

clinical trial Phase I HER2+ breast cancer

Dual Mechanism of Action: α-TEA Induces Both Apoptosis and Autophagic Antigen Cross-Presentation, Enhancing CD8⁺ T Cell Priming

α-TEA is distinguished from other cytotoxic agents by its ability to simultaneously trigger apoptosis and autophagy in tumor cells. A key functional consequence of this is the formation of autophagosomes that carry tumor-associated antigens, which then facilitate efficient cross-presentation to CD8⁺ T cells [1]. This mechanism is not a reported feature of its close analog, α-TOS, or the parent vitamin E. Vaccination with autophagosomes generated by α-TEA was shown to reduce lung metastases and increase survival in tumor-bearing mice [1].

autophagy antigen cross-presentation immunogenic cell death

Targeted Application Scenarios for alpha-Tocopheryloxyacetic Acid Based on Quantitative Evidence


In Vivo Studies Requiring Sustained Pharmacokinetics and Superior Stability to α-Tocopheryl Succinate

Based on its 52-hour half-life in mice [1] and proven superiority over α-TOS in suppressing HER2-positive breast carcinomas in vivo [2], α-TEA is the optimal choice for long-term in vivo oncology studies. Researchers should prioritize α-TEA over α-TOS when the experimental design calls for less frequent dosing, sustained target engagement, and robust tumor suppression without the confounding variable of rapid esterase-mediated degradation.

Translational Research in Immuno-Oncology Focused on Modulating the Tumor Immune Microenvironment

For studies investigating the enhancement of anti-tumor immunity, α-TEA is uniquely qualified due to its demonstrated ability to increase the CD8⁺ T cell to Treg ratio by 6-fold within the tumor [1]. This quantitative effect on the immune landscape supports the use of α-TEA in combination therapy research, particularly with checkpoint inhibitors (anti-PD-1/PD-L1) or adoptive T cell therapies, where reprogramming the immunosuppressive microenvironment is key.

Preclinical Research on Metastatic Breast Cancer Models Requiring Validated In Vivo Efficacy

The robust dataset showing a 6-fold reduction in cumulative tumor size and an 80% reduction in spontaneous metastases in a clinically relevant MMTV-PyMT model [1] makes α-TEA a compelling tool for researchers studying metastatic progression. α-TEA should be considered a benchmark compound in preclinical trials evaluating new anti-metastatic agents or combination regimens for aggressive breast cancer subtypes.

Investigations into Immunogenic Cell Death (ICD) and Antigen Cross-Presentation Mechanisms

α-TEA's unique, evidence-backed dual mechanism of action—inducing both apoptosis and autophagy that enhances CD8⁺ T cell cross-priming [1]—positions it as a specialized reagent for studies on immunogenic cell death. Researchers investigating novel adjuvants, in situ cancer vaccines, or the fundamental biology of autophagosome-mediated antigen presentation should select α-TEA as a prototypical inducer, as this functionality is not a class-level feature of other vitamin E analogs.

Quote Request

Request a Quote for alpha-Tocopheryloxyacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.